![molecular formula C12H17BBrNO2 B2770495 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester CAS No. 2223051-53-2](/img/structure/B2770495.png)
3-Bromo-2-methylpyridine-5-boronic acid pinacol ester
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Overview
Description
3-Bromo-2-methylpyridine-5-boronic acid pinacol ester is a chemical compound with the IUPAC name 3-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . It has a molecular weight of 297.99 . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester is 1S/C12H17BBrNO2/c1-8-10(14)6-9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 .Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters, such as 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This process involves a radical approach to catalytic protodeboronation .Physical And Chemical Properties Analysis
3-Bromo-2-methylpyridine-5-boronic acid pinacol ester is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Protodeboronation Studies
Protodeboronation, the removal of the boron group from a boronic acid, is an essential process in organic synthesis. Recent research has explored the catalytic protodeboronation of alkyl boronic esters, including 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester . Understanding these reactions aids in designing more efficient synthetic routes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic esters, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation, a process in which it transfers its organic group to a metal catalyst, typically palladium . This reaction occurs after the palladium catalyst has undergone oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic ester’s organic group then replaces the electrophilic group on the palladium, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The ability to form new carbon-carbon bonds enables the construction of complex organic molecules from simpler precursors .
Pharmacokinetics
As a boronic ester, it is likely to be relatively stable and resistant to metabolic breakdown until it participates in a reaction . Its bioavailability would depend on factors such as its solubility and the presence of suitable transport mechanisms in the body.
Result of Action
The primary result of the action of 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .
Action Environment
The efficacy and stability of 3-Bromo-2-methylpyridine-5-boronic acid pinacol ester, like other boronic esters, can be influenced by various environmental factors. These include the presence of a suitable metal catalyst (typically palladium), the pH of the reaction environment, and the temperature . It is typically stored under an inert atmosphere at low temperatures to maintain its stability .
properties
IUPAC Name |
3-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-10(14)6-9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUAYBIJFGBNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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